4-((2-Chloro-4-fluorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-((2-Chloro-4-fluorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its complex structure, which includes a chloro-fluorobenzylthio group and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-fluorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Ethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where an ethoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrazine core.
Attachment of the 2-Chloro-4-fluorobenzylthio Group: This is typically done via a thiol-ene reaction, where the thiol group of the 2-chloro-4-fluorobenzylthiol reacts with an alkene or alkyne group on the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems to handle the increased volume.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced aromatic rings.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-((2-Chloro-4-fluorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.
Interfering with protein-protein interactions: Disrupting the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chlorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-((2-Fluorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-((2-Bromobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-((2-Chloro-4-fluorobenzyl)thio)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both chloro and fluoro substituents on the benzylthio group. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3OS/c1-2-27-17-7-4-14(5-8-17)19-12-20-21(24-9-10-26(20)25-19)28-13-15-3-6-16(23)11-18(15)22/h3-12H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDUVAZOICXCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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